molecular formula C27H34N2O5 B11146608 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11146608
M. Wt: 466.6 g/mol
InChI Key: DJJBRAFYJXGBCQ-BZZOAKBMSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and diethylamino groups

Preparation Methods

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The diethylamino group can be substituted with other amines or functional groups.

    Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:

    2-Diethylaminoethanethiol hydrochloride: Shares the diethylamino group but differs in other functional groups and overall structure.

    4-Hydroxy-2-quinolones: Similar in having a hydroxyl group but differs in the core structure and other substituents.

    Coumarin derivatives: Similar in having a methoxy group but differs in the core structure and other functional groups.

Properties

Molecular Formula

C27H34N2O5

Molecular Weight

466.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O5/c1-6-28(7-2)16-17-29-24(21-10-8-9-11-22(21)33-5)23(26(31)27(29)32)25(30)19-12-14-20(15-13-19)34-18(3)4/h8-15,18,24,30H,6-7,16-17H2,1-5H3/b25-23-

InChI Key

DJJBRAFYJXGBCQ-BZZOAKBMSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OC(C)C)/O)/C(=O)C1=O)C3=CC=CC=C3OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC(C)C)O)C(=O)C1=O)C3=CC=CC=C3OC

Origin of Product

United States

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